molecular formula C15H14N6O2 B2555198 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1206996-05-5

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2555198
CAS No.: 1206996-05-5
M. Wt: 310.317
InChI Key: BIZRKWVMMDCFEC-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone moiety, a triazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The pyridazinone moiety can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridazinone moiety can yield N-oxides, while reduction can produce various reduced derivatives.

Mechanism of Action

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide: shares structural similarities with other pyridazinone and triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both pyridazinone and triazole moieties allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c22-14-7-4-8-17-20(14)10-9-16-15(23)13-11-18-21(19-13)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZRKWVMMDCFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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